2-Amino-6-(trifluoromethyl)benzoic acid hydrochloride
Overview
Description
“2-Amino-6-(trifluoromethyl)benzoic acid hydrochloride” is a chemical compound with the CAS Number: 918667-28-4 . It has a molecular weight of 241.6 . It is a solid at room temperature .
Molecular Structure Analysis
The IUPAC name for this compound is this compound . The InChI code is 1S/C8H6F3NO2.ClH/c9-8(10,11)4-2-1-3-5(12)6(4)7(13)14;/h1-3H,12H2,(H,13,14);1H .Scientific Research Applications
Detection of Reactive Oxygen Species
One of the significant applications of 2-Amino-6-(trifluoromethyl)benzoic acid hydrochloride and its related compounds is in the development of novel fluorescence probes. These probes, such as 2-[6-(4′-hydroxy)phenoxy-3H-xanthen-3-on-9-yl]benzoic acid (HPF) and 2- [6-(4′-amino)phenoxy-3H-xanthen-3-on-9-yl]benzoic acid (APF), have been synthesized to selectively detect highly reactive oxygen species (hROS). These probes can differentiate between various reactive oxygen species, providing valuable insights in biological and chemical applications (Setsukinai et al., 2003).
Antiparasitic Properties
Studies have also explored the antiparasitic properties of compounds related to this compound. Position 2 substitution-bearing 6-Nitro- and 6-Amino-Benzothiazoles, along with their corresponding anthranilic acid derivatives, have been investigated for their in vitro antiparasitic properties. These compounds showed promising activity against parasites like Leishmania infantum and Trichomonas vaginalis (Delmas et al., 2002).
Synthesis and Characterization of Chemical Compounds
The compound and its variants are also used in the synthesis and characterization of various chemical compounds. For instance, the infra-red spectrum and zwitterion structure of meta aminobenzoic acid were studied to understand its physical and chemical properties (Gopal et al., 1967). Additionally, polymorphism and cocrystal salt formation studies have been conducted on related compounds (Zhoujin et al., 2022).
Pharmacokinetics and Drug Metabolism Studies
The compound's derivatives have been studied in pharmacokinetic and drug metabolism research. Quantitative structure-metabolism relationships for substituted benzoic acids in rats have been investigated to understand the metabolic fate of these compounds, which is vital for drug development (Ghauri et al., 1992).
Photophysical Properties
Research into the photophysical properties of certain compounds, including those related to this compound, has been conducted. For example, the synthesis and study of new heteroleptic Hg(II) complexes reveal insights into their photophysical characteristics (Mobin et al., 2016).
Safety and Hazards
This compound is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to rinse with plenty of water .
Properties
IUPAC Name |
2-amino-6-(trifluoromethyl)benzoic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO2.ClH/c9-8(10,11)4-2-1-3-5(12)6(4)7(13)14;/h1-3H,12H2,(H,13,14);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGSNRIVWQPNEIT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)N)C(=O)O)C(F)(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClF3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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